3-chloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
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Overview
Description
3-chloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with a 3-chloro group and a phenyl-1,2,4-oxadiazole moiety
Preparation Methods
The synthesis of 3-chloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide typically involves multiple steps. One common route includes the formation of the oxadiazole ring followed by its attachment to the benzamide core. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as methanesulfonic acid . Industrial production methods may vary but generally follow similar synthetic routes with optimization for scale and yield .
Chemical Reactions Analysis
3-chloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted benzene ring
The major products formed depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acid derivatives, while reduction could produce amines.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive molecule with applications in drug discovery.
Medicine: Preliminary studies suggest it may have therapeutic properties, such as antimicrobial or anticancer activities
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-chloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or binding to receptors involved in disease pathways . Further research is needed to elucidate the exact pathways and molecular targets.
Comparison with Similar Compounds
Similar compounds include other benzamide derivatives and oxadiazole-containing molecules. For instance:
5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide: This compound is under clinical development for thromboembolic diseases.
Indole derivatives: These compounds share some structural similarities and have diverse biological activities
The uniqueness of 3-chloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C21H14ClN3O2 |
---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
3-chloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H14ClN3O2/c22-16-10-6-9-15(13-16)20(26)23-18-12-5-4-11-17(18)21-24-19(25-27-21)14-7-2-1-3-8-14/h1-13H,(H,23,26) |
InChI Key |
OWEXQPANHZNZJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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